2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromene core: This can be achieved through a condensation reaction between a suitable phenol derivative and a β-ketoester in the presence of an acid catalyst.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions, often using ammonia or an amine derivative.
Addition of the nitrile group: The nitrile group is typically introduced through a cyanation reaction, which can be facilitated by reagents such as sodium cyanide or potassium cyanide.
Functionalization with diethoxyphenyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Ammonia (NH3), amine derivatives
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its biological effects. For example, the amino and hydroxy groups can form hydrogen bonds with target proteins, while the nitrile group can participate in nucleophilic addition reactions.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity against cancer cell lines and potential as an anticancer agent.
2-amino-4-methyl-3-carbonitrilepyridine: Studied for its therapeutic potential and biological activities.
Uniqueness
2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with biological targets, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-4-(2,5-diethoxyphenyl)-7-hydroxy-4H-chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-13-6-8-17(25-4-2)15(10-13)19-14-7-5-12(23)9-18(14)26-20(22)16(19)11-21/h5-10,19,23H,3-4,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINXWFGRJRDMIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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